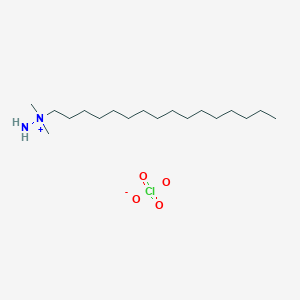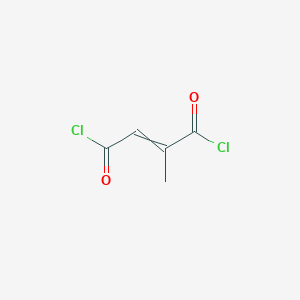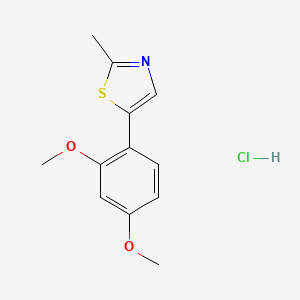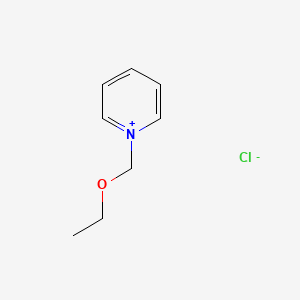
1-(Ethoxymethyl)pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethoxymethyl)pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of an ethoxymethyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)pyridin-1-ium chloride can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pyridine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the intermediate ethoxymethyl pyridine. This intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethoxymethyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions, leading to the formation of different pyridinium derivatives.
Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyridine derivatives.
Applications De Recherche Scientifique
1-(Ethoxymethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridinium derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of ionic liquids and as an intermediate in the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(ethoxymethyl)pyridin-1-ium chloride involves its interaction with biological molecules and cellular components. The positively charged pyridinium ion can interact with negatively charged cellular membranes, proteins, and nucleic acids, leading to various biological effects. The ethoxymethyl group can undergo metabolic transformations, contributing to the compound’s overall activity. Molecular targets and pathways involved include enzyme inhibition, disruption of membrane integrity, and interference with nucleic acid functions .
Comparaison Avec Des Composés Similaires
- 1-(Carboxymethyl)pyridin-1-ium chloride
- 1-(Hydroxymethyl)pyridin-1-ium chloride
- 1-(Methoxymethyl)pyridin-1-ium chloride
Comparison: 1-(Ethoxymethyl)pyridin-1-ium chloride is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the ethoxymethyl group can enhance the compound’s solubility in organic solvents and influence its reactivity in nucleophilic substitution reactions. Additionally, the biological activity of this compound may differ from its analogs due to variations in metabolic pathways and molecular interactions .
Propriétés
Numéro CAS |
21379-36-2 |
|---|---|
Formule moléculaire |
C8H12ClNO |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
1-(ethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C8H12NO.ClH/c1-2-10-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VJZJVMFSALQEMK-UHFFFAOYSA-M |
SMILES canonique |
CCOC[N+]1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4-Phenylene)bis{dimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane}](/img/structure/B14707778.png)
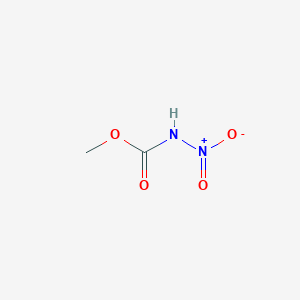
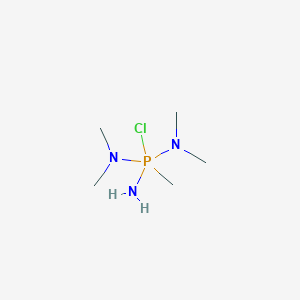
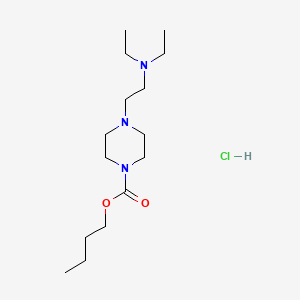
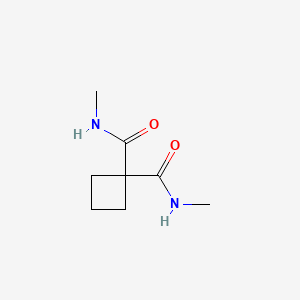
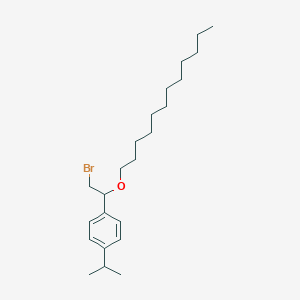



![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
